Nitrofurantoin Sodium
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-JSGFVSQVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202308 | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-87-5 | |
| Record name | Nitrofurantoin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFURANTOIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Nitrofurantoin on Bacterial Ribosomes
Executive Summary
Nitrofurantoin is a synthetic nitrofuran derivative that has remained a cornerstone for the treatment of uncomplicated urinary tract infections (UTIs) for decades, largely due to a remarkably low incidence of acquired bacterial resistance.[1][2] Its efficacy stems from a complex and multifaceted mechanism of action that distinguishes it from most other classes of antibiotics.[3] Nitrofurantoin functions as a prodrug, which, upon entering the bacterial cell, is rapidly reduced by bacterial flavoproteins (nitroreductases) into a cascade of highly reactive electrophilic intermediates.[3][4] These intermediates do not have a single target; instead, they launch a non-specific, multi-pronged attack on a variety of vital cellular components.[1][3] This includes damaging bacterial DNA, inhibiting metabolic pathways like the citric acid cycle, and disrupting cell wall synthesis.[3][4][5]
A critical component of this widespread disruption is the attack on bacterial ribosomes. The reactive metabolites bind to ribosomal proteins and other macromolecules, leading to the alteration and inactivation of these essential components for protein synthesis.[3][6] This results in a complete cessation of protein production, contributing significantly to the drug's bactericidal effect at therapeutic concentrations.[1][3] The broad-based nature of this attack, targeting multiple macromolecules simultaneously, is thought to be the primary reason for the lack of significant acquired resistance, as the multiple, simultaneous mutations required to counter such an effect would likely be lethal to the bacterium.[3] This guide provides a detailed examination of the ribosomal aspect of nitrofurantoin's mechanism, supported by quantitative data and key experimental methodologies.
The Core Mechanism: Reductive Activation
The antimicrobial activity of nitrofurantoin is entirely dependent on its conversion within the bacterial cell.
-
Uptake and Reduction : Nitrofurantoin is taken up by bacteria where it is targeted by intracellular flavoproteins, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[3][4]
-
Generation of Reactive Intermediates : These enzymes catalyze the reduction of nitrofurantoin's nitro group. This process generates several highly reactive and unstable intermediates, including nitro-anion-free radicals and hydroxylamine.[4] These electrophilic molecules are the ultimate effectors of the drug's antibacterial action.[1] The susceptibility of a bacterium to nitrofurantoin correlates well with the presence and activity of these nitroreductase enzymes.[1]
Ribosomal Interaction and Inhibition of Protein Synthesis
Once activated, the reactive intermediates of nitrofurantoin attack multiple cellular targets, with the ribosome being a primary site of action leading to the inhibition of protein synthesis.[3][7]
-
Non-Specific Binding : The interaction is characterized as a non-specific or qualitative attack on bacterial ribosomal proteins.[1][4] The highly reactive electrophiles bind to and alter these proteins, disrupting their structure and function.[3] Some evidence also suggests binding to ribosomal RNA (rRNA).[8] This non-specific binding prevents the ribosome from functioning correctly.
-
Inhibition of Total Protein Synthesis : At bactericidal concentrations, this widespread damage to the ribosomal machinery results in the complete inhibition of protein synthesis, a vital process for bacterial growth and survival.[1][9]
-
Inhibition of Inducible Enzyme Synthesis : An interesting nuance is observed at lower, sub-lethal concentrations of nitrofurantoin (equivalent to the MIC). At these levels, the drug specifically inhibits the synthesis of inducible enzymes, such as β-galactosidase, without affecting the overall rate of total protein synthesis.[1][4] This suggests a more subtle initial interference with translational regulation before the widespread damage seen at higher concentrations.
The multifaceted nature of this assault means that resistance would require simultaneous mutations to protect numerous target macromolecules, an event that is highly improbable and likely lethal to the bacterium.[3]
Quantitative Data on Antibacterial Activity
The efficacy of nitrofurantoin is quantified through its Minimum Inhibitory Concentration (MIC) against various pathogens and its pharmacodynamic properties in relevant physiological conditions. Organisms are generally considered susceptible if their MIC is 32 µg/mL or less.[10][11]
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Common Uropathogens
| Uropathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 32 | 128 | [12] |
| Klebsiella pneumoniae | 128 | 512 | [12] |
| Citrobacter spp. | 64 | 256 | [12] |
| Enterobacter spp. | 64 | 128 | [12] |
| Enterococcus spp. | 16 | 256 | [12] |
| Staphylococcus aureus | - | 64 | [12] |
MIC₅₀/₉₀: The concentration of nitrofurantoin required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Pharmacodynamic Parameters of Nitrofurantoin against Escherichia coli
| Parameter | Value/Observation | Description | Reference |
|---|---|---|---|
| Primary PK/PD Index | T > MIC | The time that the drug concentration remains above the MIC was the index that best correlated with bactericidal effect. | [13][14] |
| Bactericidal Activity | 4-log reduction in CFU/mL within 6 hours | Observed in an in vitro kinetic model at a static concentration of 8 × MIC. | [13][15] |
| Urinary Concentration | ≥ 200 µg/mL | Therapeutic doses achieve high concentrations in the urine, far exceeding the MIC for susceptible pathogens. | [10][11] |
| Plasma Concentration | < 1 µg/mL | Systemic absorption is low, concentrating the drug's effect in the urinary tract. |[10][11] |
Key Experimental Protocols
Investigating the ribosomal effects of nitrofurantoin involves specific in vitro assays. Due to the reactive and non-specific nature of the binding, co-crystallography studies with the ribosome have not been successful.
Protocol: In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis using a bacterial cell-free extract system.
Objective : To quantify the inhibition of bacterial protein synthesis by nitrofurantoin.
Materials :
-
Bacterial S30 cell extract (e.g., from E. coli)
-
mRNA template encoding a reporter protein (e.g., Firefly Luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer (containing Mg²⁺, K⁺, etc.)
-
Nitrofurantoin sodium stock solution
-
Luciferase assay reagent
-
Luminometer
-
384-well microplates
Methodology :
-
Reaction Preparation : Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.
-
Compound Plating : Serially dilute nitrofurantoin in the reaction buffer and dispense into a 384-well plate. Include positive (e.g., chloramphenicol) and negative (vehicle) controls.
-
Initiation of Translation : Add the luciferase mRNA template to the master mix and dispense into the wells containing the test compounds to start the reaction.
-
Incubation : Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.
-
Signal Detection : Add the luciferase assay reagent to each well. This reagent contains luciferin, which is converted to light by the newly synthesized luciferase.
-
Data Acquisition : Immediately measure the luminescence signal using a plate-reading luminometer.
-
Analysis : Calculate the percentage of inhibition for each nitrofurantoin concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Ribosome Binding Assay
This assay determines the affinity of a compound for the bacterial ribosome.
Objective : To assess the binding of nitrofurantoin's reactive intermediates to bacterial ribosomes.
Materials :
-
Purified 70S ribosomes from a susceptible bacterial strain.
-
Radiolabeled nitrofurantoin (e.g., [¹⁴C]-nitrofurantoin).
-
Bacterial nitroreductase enzyme (e.g., purified NfsA).
-
NAD(P)H as a cofactor.
-
Binding buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 150 mM NH₄Cl).
-
DEAE magnetic beads or equivalent for separating ribosome-bound ligand.
-
Scintillation counter.
Methodology :
-
Activation Reaction : In a preliminary step, incubate [¹⁴C]-nitrofurantoin with purified nitroreductase and NAD(P)H to generate reactive intermediates. This step is critical as the parent drug does not bind.
-
Binding Reaction : Combine purified 70S ribosomes with the activated [¹⁴C]-nitrofurantoin mixture in the binding buffer. Incubate at 37°C for a sufficient time to reach equilibrium.
-
Separation : Add DEAE magnetic beads to the reaction. The negatively charged ribosomes will bind to the beads.
-
Washing : Use a magnetic rack to pellet the beads and wash them with a binding buffer to remove any unbound radiolabeled compound.
-
Quantification : Resuspend the beads in a scintillation cocktail and measure the radioactivity using a scintillation counter. The measured counts per minute (CPM) are proportional to the amount of nitrofurantoin bound to the ribosomes.
-
Analysis : Perform saturation binding experiments with varying concentrations of activated nitrofurantoin to determine the equilibrium dissociation constant (Kd).
Mechanisms of Bacterial Resistance
Resistance to nitrofurantoin is uncommon but, when it occurs, is primarily linked to the failure to activate the prodrug.[4][10]
-
Nitroreductase Inactivation : The most common resistance mechanism involves loss-of-function mutations in the nfsA and/or nfsB genes.[16][17] These mutations result in truncated or non-functional nitroreductase enzymes that are incapable of reducing nitrofurantoin, thus preventing the formation of the toxic intermediates.[4]
-
Cofactor Biosynthesis Defects : Less commonly, mutations have been identified in the ribE gene, which encodes lumazine synthase.[16][18] This enzyme is involved in the biosynthesis of flavin mononucleotide (FMN), a crucial cofactor for the nitroreductase enzymes.[4][18] Defects in this pathway can reduce the efficiency of nitrofurantoin activation.
Conclusion
The mechanism of action of nitrofurantoin against bacterial ribosomes is a crucial part of its broader, multi-target bactericidal strategy. Unlike antibiotics that bind to specific, well-defined pockets, nitrofurantoin's efficacy is derived from the generation of reactive intermediates that cause widespread, non-specific damage to ribosomal proteins and other vital macromolecules. This chemical onslaught leads to a complete shutdown of protein synthesis. This unique mode of action, which is difficult for bacteria to overcome through single-point mutations, explains the durable utility of nitrofurantoin in an era of escalating antibiotic resistance and underscores its continued importance in treating urinary tract infections.
References
- 1. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. Nitrofurantoin | 67-20-9 | FN02704 | Biosynth [biosynth.com]
- 7. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 11. Nitrofurantoin [medbox.iiab.me]
- 12. scispace.com [scispace.com]
- 13. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Role of Nitroreductases in the Activation of Nitrofurantoin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role bacterial nitroreductases play in the activation of the antibiotic, Nitrofurantoin Sodium. Understanding this bioactivation is paramount for comprehending its mechanism of action, addressing antimicrobial resistance, and guiding the development of novel therapeutics.
Introduction: The Prodrug Nature of Nitrofurantoin
Nitrofurantoin is a synthetic nitrofuran derivative that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades.[1] Its efficacy is rooted in its nature as a prodrug; it is administered in an inactive form and requires enzymatic conversion within the target bacterial cell to exert its potent bactericidal effects.[2] This activation is primarily mediated by a class of bacterial enzymes known as nitroreductases. The multi-targeted mechanism of action, a consequence of this activation, is likely responsible for the low incidence of acquired resistance to nitrofurantoin.[3]
The Activation Cascade: From Inert Prodrug to Reactive Metabolites
The antimicrobial activity of nitrofurantoin is contingent upon the reduction of its nitro group.[4] This process is catalyzed by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases, which transfer electrons from NADH or NADPH to nitrofurantoin.[4][5] This enzymatic reduction generates a series of highly reactive, short-lived electrophilic intermediates, including nitro-anion radicals and hydroxylamines.[4][6]
These reactive species are the ultimate effectors of nitrofurantoin's bactericidal action, indiscriminately damaging a variety of essential cellular components:
-
DNA Damage: The generated radicals can interact with bacterial DNA, causing strand breaks and inhibiting DNA replication, ultimately leading to cell death.[7]
-
Ribosomal Disruption: The reactive intermediates can attack ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[7][8]
-
Metabolic Interference: The activation of nitrofurantoin can also disrupt crucial metabolic pathways, including the citric acid cycle and pyruvate metabolism.[3][9]
The selective toxicity of nitrofurantoin towards bacterial cells over mammalian cells is attributed to the significantly higher rate of its reduction by bacterial nitroreductases.[3]
Key Bacterial Nitroreductases: NfsA and NfsB
In many pathogenic bacteria, particularly Escherichia coli, two primary oxygen-insensitive nitroreductases are responsible for the activation of nitrofurantoin: NfsA and NfsB.[2][10]
-
NfsA: Often referred to as the "major" nitroreductase, NfsA is a highly efficient activator of nitrofurantoin.[5] It preferentially utilizes NADPH as a cofactor.[5]
-
NfsB: Considered the "minor" nitroreductase, NfsB can utilize either NADH or NADPH as an electron donor.[5]
Mutations leading to the inactivation of nfsA and nfsB are the primary mechanism by which bacteria develop resistance to nitrofurantoin.[11][12][13] The loss of these enzymes' functions prevents the conversion of nitrofurantoin into its toxic intermediates.
Quantitative Analysis of Nitroreductase Activity
The efficiency of nitrofurantoin activation by NfsA and NfsB can be quantified by determining their kinetic parameters. The following tables summarize available data for E. coli nitroreductases.
| Enzyme | Substrate(s) | Km (μM) | kcat (s-1) | Cofactor | Reference |
| NfsA | Nitrofurantoin, NADPH | 12 (Nitrofurazone), 72 (NADPH) | 23.1 | NADPH | [7] |
| NfsB | Nitrofurazone, NADH | 1847 (Nitrofurazone), 351 (NADH) | 225 | NADH | [14] |
Note: Data for nitrofurazone is often used as a surrogate for nitrofurantoin in kinetic studies due to their structural similarity and shared activation mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nitroreductase activity and nitrofurantoin activation.
Preparation of Bacterial Cell Lysate
This protocol describes the preparation of a crude cell lysate containing active nitroreductases from a bacterial culture.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF)
-
Ice-cold 1X Phosphate Buffered Saline (PBS)
-
Sonicator or French press
-
Refrigerated centrifuge
Procedure:
-
Grow a bacterial culture to the desired optical density (e.g., mid-log phase).
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold 1X PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by passing through a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (the cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
Spectrophotometric Assay of Nitroreductase Activity
This assay measures the decrease in absorbance of nitrofurantoin as it is reduced by nitroreductases.
Materials:
-
Cell lysate containing nitroreductase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0)
-
Nitrofurantoin stock solution (in DMSO)
-
NADPH or NADH stock solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, a specific concentration of nitrofurantoin (e.g., 100 µM), and NADPH or NADH (e.g., 200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of cell lysate to the cuvette and mix quickly.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 375 nm for nitrofurantoin) over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Nitroreductase activity can be calculated using the Beer-Lambert law, with the extinction coefficient of nitrofurantoin.
HPLC-Based Assay for Nitrofurantoin Reduction
This method provides a more sensitive and specific measurement of nitrofurantoin reduction.
Materials:
-
Cell lysate containing nitroreductase
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.0)
-
Nitrofurantoin stock solution
-
NADPH or NADH stock solution
-
Quenching solution (e.g., ice-cold methanol)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up enzymatic reactions as described in the spectrophotometric assay.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.
-
Clarify the quenched samples by centrifugation to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect nitrofurantoin at its maximum absorbance wavelength (e.g., 370 nm).
-
Quantify the amount of remaining nitrofurantoin by comparing the peak area to a standard curve.
Visualizing the Pathways and Workflows
Diagrams are essential for conceptualizing the complex biochemical processes and experimental designs.
Caption: Metabolic activation pathway of Nitrofurantoin within a bacterial cell.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesrt.com [ijesrt.com]
- 5. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic studies of Escherichia coli nitroreductase with the antibiotic nitrofurazone. Reversed binding orientations in different redox states of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
- 12. researchgate.net [researchgate.net]
- 13. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Efficacy of Nitrofurantoin Sodium Against ESBL-Producing Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Nitrofurantoin Sodium against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. As antimicrobial resistance continues to be a critical global health challenge, understanding the efficacy of existing antibiotics against multidrug-resistant organisms is paramount. This document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways to support research and development efforts in this area.
Introduction
Extended-Spectrum β-Lactamase (ESBL)-producing E. coli are a significant cause of both community- and hospital-acquired infections, particularly urinary tract infections (UTIs). These organisms are resistant to many commonly prescribed β-lactam antibiotics, complicating treatment options. Nitrofurantoin, a synthetic nitrofuran antibiotic, has been in clinical use for decades and often retains activity against these resistant strains. Its unique mechanism of action, which involves the inhibition of multiple bacterial enzyme systems, makes it a valuable agent in the era of rising antibiotic resistance. This guide focuses on the in vitro methodologies used to assess the effectiveness of this compound against ESBL-producing E. coli and the data generated from such studies.
Data Presentation: Susceptibility and Efficacy Data
The following tables summarize the in vitro susceptibility and efficacy of Nitrofurantoin against ESBL-producing E. coli from various studies.
Table 1: Nitrofurantoin Susceptibility Rates for ESBL-Producing E. coli
| Study/Region | Sample Size (ESBL E. coli) | Susceptibility Rate (%) | Comparator Antibiotic Susceptibility Rate (%) |
| North America | 149 | 83.2 | Mecillinam (87.9) |
| North America | 81 | 97.5 | Ciprofloxacin (62), Trimethoprim-sulfamethoxazole (69)[1] |
| Europe (Pediatric) | 108 | 96.3 | Fosfomycin (97.2)[2][3] |
| Asia | 384 | ~90 | Fosfomycin (~99.6)[4] |
| Asia | 46 | Not specified | Tazobactam, Tazocin, Co-trimoxazole (sensitive)[5] |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Nitrofurantoin against ESBL-Producing E. coli
| Study | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pediatric Study[2][3] | Not specified | 16 | 16 |
| Canine Isolates Study[6] | 1 - 512 | Not specified | Not specified |
Table 3: Time-Kill Assay Results for Nitrofurantoin against E. coli
| Study | Nitrofurantoin Concentration | Time to Bactericidal Effect (≥3-log₁₀ reduction) | Key Findings |
| Fransen et al. (2016)[7][8] | ≥2 x MIC | 12 - 16 hours | Time-dependent killing behavior observed.[7][8] |
| Canine Isolates Study[6] | 64 µg/mL | 24 hours | Significant 4–6 log₁₀ reduction in bacterial numbers.[6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate in vitro evaluation of antibiotics. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research.
Bacterial Isolate Handling and ESBL Confirmation
Objective: To isolate and confirm ESBL production in E. coli from clinical samples.
Protocol:
-
Isolation: Clinical samples (e.g., urine, pus) are streaked onto MacConkey agar and incubated at 37°C for 24 hours. Lactose-fermenting (pink) colonies are sub-cultured to obtain pure isolates of E. coli.
-
Identification: Bacterial identification is confirmed using standard biochemical tests or automated systems like MALDI-TOF MS.
-
ESBL Screening: Isolates are screened for potential ESBL production using cefotaxime and ceftazidime disks on Mueller-Hinton agar (MHA). According to CLSI guidelines, zone diameters of ≤ 27 mm for cefotaxime and ≤ 22 mm for ceftazidime are indicative of potential ESBL production.[9]
-
ESBL Confirmation (Double-Disk Synergy Test - DDST):
-
A 0.5 McFarland standard suspension of the isolate is prepared and swabbed onto an MHA plate.
-
A disk of amoxicillin-clavulanate (20/10 µg) is placed in the center of the plate.
-
Disks of cefotaxime (30 µg) and ceftazidime (30 µg) are placed 20-30 mm (center to center) from the amoxicillin-clavulanate disk.
-
The plate is incubated at 37°C for 18-24 hours.
-
A "keyhole" effect or enhancement of the zone of inhibition towards the amoxicillin-clavulanate disk confirms ESBL production.[7]
-
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the susceptibility of ESBL-producing E. coli to this compound.
Protocol:
-
Preparation of Nitrofurantoin Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Serial Dilutions: Two-fold serial dilutions of Nitrofurantoin are prepared in a 96-well microtiter plate, typically ranging from 0.25 to 256 µg/mL. Each well should contain 50 µL of the diluted antibiotic.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline. This is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: 50 µL of the standardized inoculum is added to each well of the microtiter plate.
-
Controls: A growth control well (inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.[1][11]
Protocol:
-
Preparation of Antibiotic-Containing Agar: Serial two-fold dilutions of Nitrofurantoin are prepared and added to molten Mueller-Hinton Agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: The bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Nitrofurantoin that inhibits bacterial growth.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Inoculum Preparation: An overnight culture of the test organism is diluted in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: Nitrofurantoin is added to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control (no antibiotic) is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on MHA. The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal.[12]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation.
Nitrofurantoin's Proposed Mechanism of Action
Caption: Proposed mechanism of action for Nitrofurantoin.
Mechanisms of Resistance to Nitrofurantoin
Caption: Key mechanisms of resistance to Nitrofurantoin.
Conclusion
The in vitro data strongly support the continued use of this compound as a viable treatment option for uncomplicated urinary tract infections caused by ESBL-producing E. coli. The high susceptibility rates and bactericidal activity observed in multiple studies underscore its clinical utility. The multi-targeted mechanism of action of Nitrofurantoin likely contributes to the low rates of resistance development. However, ongoing surveillance and adherence to standardized testing methodologies are essential to monitor for any changes in susceptibility patterns. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to conduct further investigations into the efficacy of Nitrofurantoin and other antimicrobial agents against multidrug-resistant pathogens.
References
- 1. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Extended-Spectrum ß-lactamases Production by Escherichia coli: A Phenotypic Comparative Study - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarbs.com [ijarbs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijsciences.com [ijsciences.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. emerypharma.com [emerypharma.com]
Navigating the Physicochemical Landscape of Nitrofurantoin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Nitrofurantoin Sodium, a crucial active pharmaceutical ingredient. Understanding these characteristics is paramount for formulation development, analytical method design, and ensuring therapeutic efficacy and safety. This document summarizes key quantitative data, presents detailed experimental protocols for their determination, and visualizes essential workflows and relationships.
Physicochemical Properties
This compound, the salt form of the antibiotic nitrofurantoin, exhibits distinct physicochemical properties compared to its parent compound, primarily concerning its solubility. While nitrofurantoin is sparingly soluble in water, the sodium salt is significantly more water-soluble, a critical factor in its formulation and administration.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical parameters for both nitrofurantoin (for comparative purposes) and this compound.
| Property | Nitrofurantoin | This compound | Reference(s) |
| Molecular Formula | C₈H₆N₄O₅ | C₈H₅N₄NaO₅ | [2][3] |
| Molecular Weight | 238.16 g/mol | 260.14 g/mol | [2][3] |
| Appearance | Odorless lemon-yellow crystals or fine yellow powder | - | [2] |
| Melting Point | 270-272 °C (decomposes) | Not explicitly available | [4] |
| pKa | 7.2 | Related to the parent compound's pKa | [2] |
| LogP (Octanol/Water) | -0.5 | -0.29 (Predicted) | [2][5] |
Table 1: Core Physicochemical Properties
| Solvent | Nitrofurantoin Solubility | This compound Solubility | Reference(s) |
| Water | 79 mg/L (at 24 °C) | 0.809 mg/mL (Predicted) | [2][5] |
| Ethanol | Very slightly soluble | - | [2] |
| Dimethylformamide (DMF) | Soluble | - | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |
Table 2: Solubility Data
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed, inert container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.[7]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is reported as the mean of at least three independent determinations.
pKa Determination (UV-Spectrophotometric Method)
This method is suitable for ionizable compounds with a chromophore that exhibits a pH-dependent UV absorbance spectrum.[9][10]
Methodology:
-
Preparation of Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.
-
-
Spectral Acquisition:
-
A small, constant aliquot of the this compound stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
-
Data Analysis:
-
The absorbance at a wavelength where the difference in absorbance between the ionized and un-ionized species is maximal is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.
-
LogP Determination (Shake-Flask Method)
The shake-flask method is a classical approach for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[11][12]
Methodology:
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Stability Testing
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for these studies.[13][14][15][16]
Methodology (based on ICH Q1A(R2)):
-
Stress Testing (Forced Degradation): The drug substance is subjected to conditions more severe than accelerated testing to identify potential degradation products and establish degradation pathways. This includes exposure to high temperatures, humidity, light, and a range of pH values.
-
Long-Term and Accelerated Stability Studies:
-
At least three primary batches of the drug substance are stored under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[16]
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and tested for relevant quality attributes.
-
-
Analytical Testing: At each time point, the samples are tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (typically HPLC).
-
Data Evaluation: The data are evaluated to establish a re-test period or shelf-life for the drug substance under the recommended storage conditions.
Conclusion
The physicochemical properties of this compound, particularly its enhanced aqueous solubility, are fundamental to its pharmaceutical utility. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these critical parameters. A thorough understanding and application of these principles are essential for the successful development of robust and effective drug products containing this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H5N4NaO5 | CID 9562058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. who.int [who.int]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 15. snscourseware.org [snscourseware.org]
- 16. database.ich.org [database.ich.org]
The Anaerobic Awakening: A Technical Guide to Nitrofurantoin Sodium Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of nitrofurantoin sodium prodrug activation under anaerobic conditions. Nitrofurantoin, a widely used antibiotic for urinary tract infections, is a prodrug that requires intracellular reduction of its nitro group to exert its bactericidal effects. While its action in aerobic conditions is well-documented, its activation in the absence of oxygen involves distinct enzymatic pathways that are critical to its efficacy in anaerobic environments found in certain pathological conditions.
The Anaerobic Activation Pathway of Nitrofurantoin
Nitrofurantoin's transformation from a benign prodrug to a potent bactericidal agent is contingent on the enzymatic reduction of its 5-nitrofuran ring. This process, particularly under anaerobic conditions, is a multi-step cascade that generates highly reactive electrophilic intermediates. These intermediates are the ultimate effectors of nitrofurantoin's therapeutic action, indiscriminately targeting bacterial DNA, RNA, proteins, and ribosomes, leading to a multifaceted attack on cellular function and eventual cell death.[1][2][3][4]
The key players in this activation are bacterial nitroreductases, a superfamily of flavin-containing enzymes. These enzymes are broadly categorized into two types based on their sensitivity to oxygen.
Type I and Type II Nitroreductases: A Tale of Two Pathways
-
Type I (Oxygen-Insensitive) Nitroreductases: In Escherichia coli, the primary examples are NfsA and NfsB.[4][5][6] These enzymes are capable of reducing nitrofurantoin in both the presence and absence of oxygen. They typically catalyze a two-electron reduction of the nitro group, leading directly to the formation of a nitroso intermediate, which is then further reduced.
-
Type II (Oxygen-Sensitive) Nitroreductases: The activity of these enzymes is significantly inhibited by molecular oxygen. Under anaerobic conditions, they become the predominant activators of nitrofurantoin.[3] The mechanism of Type II reductases often involves a single-electron transfer, generating a nitro anion radical. In the absence of oxygen to futilely cycle the radical back to the parent compound, this highly reactive species can proceed through the reduction pathway to generate cytotoxic effects.
The heightened susceptibility of some nitrofurantoin-resistant bacterial strains under anaerobic conditions underscores the crucial role of these oxygen-sensitive enzyme systems.[3]
Figure 1: Anaerobic activation pathway of nitrofurantoin.
Quantitative Analysis of Nitroreductase Activity
The efficiency of nitrofurantoin activation is dependent on the kinetic parameters of the responsible nitroreductases. The following table summarizes available quantitative data for E. coli NfsA with nitrofurantoin. It is important to note that much of the existing literature focuses on nitrofurazone, a related nitrofuran, and detailed kinetic data for nitrofurantoin, especially under strictly anaerobic conditions, remains an area for further investigation.
| Enzyme | Substrate | Co-factor | Km (µM) | kcat (s-1) | Conditions | Reference |
| E. coli NfsA | Nitrofurantoin | NADPH | 13 ± 2 | 2.5 ± 0.1 | Not specified | [4] |
| E. coli NfsA | Nitrofurazone | NADPH | 27 ± 4 | 25 ± 1 | pH 7.0, 25°C | [7] |
| E. coli NfsB | Nitrofurazone | NADH | 1847 | 225 | Not specified | [8] |
Experimental Protocols
Anaerobic Spectrophotometric Nitroreductase Activity Assay
This protocol outlines a method to determine the activity of nitroreductases by monitoring the reduction of nitrofurantoin. The assay should be performed under strictly anaerobic conditions, for example, within an anaerobic chamber.
Materials:
-
Purified nitroreductase enzyme
-
Nitrofurantoin stock solution (dissolved in DMSO)
-
NADPH or NADH stock solution
-
Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, degassed)
-
Anaerobic cuvettes
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare all solutions and buffers and place them in an anaerobic chamber to deoxygenate for at least 4 hours.
-
In an anaerobic cuvette, prepare the reaction mixture containing the anaerobic assay buffer, a specific concentration of nitrofurantoin, and the desired concentration of NADPH or NADH.
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.
-
Immediately monitor the decrease in absorbance at a wavelength where nitrofurantoin absorbs and its reduced product does not, or monitor the oxidation of NADPH at 340 nm. The reduction of nitrofurans like nitrofurazone has been monitored at 400 nm.[6]
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the substrate or co-factor.
Figure 2: Experimental workflow for the anaerobic nitroreductase assay.
HPLC-Based Quantification of Nitrofurantoin and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nitrofurantoin and its various reduced metabolites.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium dihydrogen phosphate)[9][10]
-
Standards for nitrofurantoin and, if available, its metabolites
-
Samples from in vitro enzyme assays or biological matrices (e.g., bacterial culture supernatant)
Procedure:
-
Sample Preparation:
-
For in vitro assay samples, stop the enzymatic reaction at various time points (e.g., by adding a quenching agent or by rapid freezing).
-
Centrifuge the samples to remove any precipitated protein.
-
For biological samples like urine, a simple dilution may be sufficient.[1] For plasma, a liquid-liquid extraction with a solvent like ethyl acetate is often necessary.[1]
-
Filter the prepared samples through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the prepared sample.
-
Run a gradient elution program to separate the components. A typical gradient might involve increasing the proportion of acetonitrile over time.[10]
-
Detect the eluting compounds using a UV detector at a wavelength where nitrofurantoin and its metabolites absorb (e.g., 370 nm or 310 nm).[2][9]
-
Alternatively, use an MS detector for more specific and sensitive detection and identification of metabolites.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the nitrofurantoin standard.
-
Determine the concentration of nitrofurantoin and its metabolites in the samples by comparing their peak areas to the calibration curve.
-
Figure 3: Workflow for HPLC-based analysis of nitrofurantoin.
Conclusion
The anaerobic activation of the this compound prodrug is a complex process orchestrated by a distinct set of bacterial nitroreductases. Understanding the nuances of Type I and Type II enzyme activities under anaerobic conditions is paramount for comprehending the drug's full spectrum of efficacy and for the rational design of novel nitroaromatic prodrugs. The experimental protocols provided herein offer a framework for researchers to further elucidate the kinetics and mechanisms of this critical activation pathway. Further research focusing on the specific kinetic parameters of various nitroreductases with nitrofurantoin under strictly anaerobic conditions will be invaluable to the fields of drug development and antimicrobial resistance.
References
- 1. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV [journals.ekb.eg]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
The Molecular Basis of Nitrofurantoin's Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin, a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained efficacy and low rates of bacterial resistance are attributed to its unique and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular underpinnings of nitrofurantoin's bactericidal activity, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the bacterial cell to exert its antimicrobial effects.[1] This activation process initiates a cascade of events, leading to widespread damage to critical cellular components and ultimately, bacterial cell death.
Reductive Activation: The Key to Nitrofurantoin's Action
The bactericidal activity of nitrofurantoin is contingent upon the reduction of its nitro group by bacterial flavoproteins, specifically nitroreductases.[2][3] The primary enzymes responsible for this activation in many pathogenic bacteria are the oxygen-insensitive nitroreductases NfsA and NfsB.[4]
This enzymatic reduction generates a series of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1] These unstable molecules are the primary effectors of nitrofurantoin's toxicity, indiscriminately attacking a multitude of cellular macromolecules.[5]
Multi-Target Assault: The Hallmark of Nitrofurantoin's Efficacy
The reactive intermediates generated from nitrofurantoin reduction do not have a single, specific target. Instead, they induce widespread cellular damage by reacting with various nucleophilic sites on different macromolecules.[5] This multi-targeted approach is a key reason for the low incidence of clinically significant resistance to nitrofurantoin.[1] The primary cellular components affected are:
-
Deoxyribonucleic Acid (DNA): The reactive intermediates can cause significant DNA damage, including strand breaks and inter-strand cross-links.[5][6] This damage disrupts DNA replication and triggers the SOS repair pathway, ultimately leading to lethal mutations or cell cycle arrest.[5]
-
Ribosomal Proteins: Nitrofurantoin's intermediates can bind to and alter ribosomal proteins, leading to the inhibition of protein synthesis.[2] This disruption of essential protein production cripples the bacterium's ability to grow and divide.
-
Metabolic Enzymes: Key metabolic pathways, particularly the citric acid cycle, are inhibited by nitrofurantoin.[5] By disrupting aerobic energy metabolism, the drug deprives the bacterial cell of the necessary energy for survival.
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of nitrofurantoin against common uropathogenic bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |
| Escherichia coli | 1 - 128 | 16 | 128 | [7][8] |
| Klebsiella pneumoniae | 16 - >256 | 64 | 128 | [9][10] |
| Staphylococcus aureus | - | - | - | [11] |
| Enterococcus faecalis | 1 - 128 | 8 | 64 | [1][3] |
Note: Susceptibility can vary between isolates.
Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| NfsA | Nitrofurantoin | 11 | 21.4 | [12] |
Experimental Protocols
Assessment of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)
This protocol provides a method for detecting DNA strand breaks in individual bacterial cells following treatment with nitrofurantoin.
Materials:
-
Bacterial culture
-
Nitrofurantoin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10), ice-cold
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13), ice-cold
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
Low melting point agarose (0.5% in PBS)
-
Normal melting point agarose (1% in PBS)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope
-
DNA stain (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Cell Treatment: Incubate the bacterial culture with the desired concentration of nitrofurantoin for a specified time. A control group without nitrofurantoin should be run in parallel.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Cell Embedding: Harvest the bacterial cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in 0.5% low melting point agarose at 37°C and quickly pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C in the dark.[13]
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with ice-cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[14]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high amperage (e.g., 300 mA) for 20-30 minutes at 4°C.[15]
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize under a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.
Assessment of Ribosomal Inhibition: In Vitro Transcription/Translation (IVT) Assay
This protocol provides a general framework for assessing the inhibitory effect of nitrofurantoin on bacterial protein synthesis.
Materials:
-
Bacterial cell-free extract (e.g., S30 extract from E. coli)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a labeled amino acid, e.g., 35S-methionine)
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
tRNA mixture
-
Nitrofurantoin solutions of varying concentrations
-
Scintillation counter or appropriate detection system for the reporter protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, DNA template, amino acid mixture, energy source, and tRNAs.
-
Inhibitor Addition: Add varying concentrations of nitrofurantoin to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.[16]
-
Detection of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid was used, precipitate the proteins (e.g., with trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Activity: If a reporter enzyme was used, add the appropriate substrate and measure the product formation using a spectrophotometer or luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of nitrofurantoin to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Assessment of Citric Acid Cycle Inhibition: Citrate Synthase Activity Assay
This protocol describes a method to measure the activity of citrate synthase, a key enzyme in the citric acid cycle, in bacterial lysates treated with nitrofurantoin.
Materials:
-
Bacterial culture
-
Nitrofurantoin solution
-
Lysis buffer (e.g., containing lysozyme or sonication buffer)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Acetyl-CoA
-
Oxaloacetate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Cell Treatment and Lysis: Treat the bacterial culture with nitrofurantoin as described previously. Harvest the cells and prepare a cell lysate using an appropriate lysis method.
-
Assay Reaction: In a cuvette, mix the assay buffer, DTNB, acetyl-CoA, and the cell lysate.
-
Initiation of Reaction: Start the reaction by adding oxaloacetate.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time. The reaction of the coenzyme A (CoA-SH) produced by citrate synthase with DTNB generates a colored product that absorbs at this wavelength.[17][18]
-
Calculation of Enzyme Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The specific activity of citrate synthase can be determined by normalizing the rate to the total protein concentration in the lysate. Compare the activity in nitrofurantoin-treated samples to the untreated control.
Conclusion
The bactericidal efficacy of nitrofurantoin stems from its conversion to reactive intermediates within the bacterial cell, leading to a broad-spectrum attack on multiple, vital cellular targets. This multi-pronged mechanism of action not only ensures potent antimicrobial activity but also contributes to the remarkably low rates of acquired bacterial resistance. A thorough understanding of these molecular principles is crucial for the continued effective use of this important antibiotic and for the development of novel antimicrobial strategies that may mimic its successful multi-targeting approach.
References
- 1. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. droracle.ai [droracle.ai]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility pattern of Staphylococcus aureus isolates from clinical specimens at Kenyatta National Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. 3hbiomedical.com [3hbiomedical.com]
Unraveling the Genotoxic Potential of Nitrofurantoin Sodium Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin, a widely prescribed antimicrobial for urinary tract infections, undergoes metabolic activation to exert its therapeutic effects. This biotransformation, however, also gives rise to metabolites with potential genotoxic activity. This technical guide provides an in-depth exploration of the genotoxic potential of Nitrofurantoin Sodium metabolites, with a focus on the underlying molecular mechanisms, experimental assessment methodologies, and quantitative data analysis. Evidence strongly suggests that the genotoxicity of Nitrofurantoin is intrinsically linked to its metabolic activation, leading to the generation of reactive intermediates and oxidative stress, which in turn induce DNA damage. This guide synthesizes current research to provide a comprehensive resource for professionals in drug development and toxicology.
Introduction
Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades.[1] Its efficacy is dependent on its reduction by bacterial nitroreductases to highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[2][3] However, mammalian enzymes can also metabolize Nitrofurantoin, leading to the formation of metabolites that may pose a genotoxic risk to host cells. Understanding the genotoxic profile of these metabolites is crucial for a comprehensive safety assessment of Nitrofurantoin. This guide delves into the metabolic pathways, the mechanisms of genotoxicity, and the experimental data available for key metabolites.
Metabolic Pathways of this compound
The metabolism of Nitrofurantoin in mammals proceeds through two primary pathways: reduction of the nitro group and hydroxylation of the furan ring.
-
Reductive Pathway: The nitro group of Nitrofurantoin can be reduced to form a nitro anion radical, which can then be further reduced to nitroso and hydroxylamine intermediates, and ultimately to the amino derivative, aminofurantoin .[4] This reductive metabolism is considered a key step in both the antibacterial activity and the potential toxicity of the drug.
-
Oxidative Pathway: Hydroxylation of the furan ring can also occur, leading to the formation of metabolites such as 4-hydroxyfurantoin .[4]
The metabolic activation of Nitrofurantoin is a critical event in its genotoxic mechanism. The reduction of the nitro group, in particular, leads to the formation of reactive oxygen species (ROS), which can induce a state of oxidative stress within the cell.[1]
Mechanisms of Genotoxicity
The primary mechanism underlying the genotoxicity of Nitrofurantoin metabolites is the induction of oxidative stress . The reactive intermediates formed during the reductive metabolism of the nitro group can react with molecular oxygen to generate superoxide anions and other ROS.[1] This increase in intracellular ROS can overwhelm the cellular antioxidant defense systems, leading to damage to critical macromolecules, including DNA.
Oxidative DNA damage can manifest as:
-
Base modifications: Such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.
-
DNA strand breaks: Both single- and double-strand breaks can occur.
-
Chromosomal aberrations: Leading to the formation of micronuclei.
The nitrofuran moiety itself appears to be crucial for this genotoxic activity. Studies have shown that 5-nitro-2-furaldehyde (NFA), a structural component of Nitrofurantoin, is genotoxic, whereas 1-aminohydantoin (AHD), the other constituent moiety, is not.[5]
Cellular Response to Nitrofurantoin-Induced Genotoxicity
Cells possess intricate signaling pathways to counteract the damaging effects of genotoxic agents. In response to Nitrofurantoin-induced oxidative stress and DNA damage, several cellular defense mechanisms are activated.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes, thereby mitigating oxidative damage.
DNA Damage Response (DDR) Pathway
The presence of DNA lesions triggers a complex signaling network known as the DNA Damage Response (DDR). Key kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated in response to DNA double-strand breaks and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. The excision repair system has been shown to be involved in repairing Nitrofurantoin-induced DNA damage.[6]
Quantitative Genotoxicity Data
A pivotal study by Kijima et al. (2015) investigated the in vivo genotoxicity of Nitrofurantoin (NFT) and its constituent moieties, 5-nitro-2-furaldehyde (NFA) and 1-aminohydantoin (AHD), in a gpt delta transgenic rat model. The results provide valuable quantitative insights into the mutagenic potential of these compounds.
Table 1: gpt Mutant Frequency in the Kidney of Male F344 gpt delta Rats
| Compound | Dose (mg/kg/day) | Treatment Duration | Mutant Frequency (x 10⁻⁶) | Fold Increase vs. Control |
| Control | - | 13 weeks | 8.5 ± 2.1 | - |
| NFT | 200 | 13 weeks | 21.3 ± 5.6 | 2.5 |
| NFA | 60 | 13 weeks | 15.4 ± 3.9 | 1.8 |
| AHD | 140 | 13 weeks | 9.1 ± 2.8 | 1.1 |
| *p < 0.05 vs. control |
Table 2: 8-Hydroxydeoxyguanosine (8-OHdG) Levels in the Kidney DNA of Male F344 gpt delta Rats
| Compound | Dose (mg/kg/day) | Treatment Duration | 8-OHdG/10⁵ dG | Fold Increase vs. Control |
| Control | - | 4 weeks | 1.2 ± 0.2 | - |
| NFT | 200 | 4 weeks | 2.1 ± 0.4 | 1.8 |
| NFA | 60 | 4 weeks | 1.6 ± 0.3 | 1.3 |
| AHD | 140 | 4 weeks | 1.3 ± 0.2 | 1.1 |
| p < 0.05 vs. control |
These data clearly indicate that Nitrofurantoin and its moiety 5-nitro-2-furaldehyde are genotoxic in vivo, leading to an increase in gene mutations and oxidative DNA damage. In contrast, 1-aminohydantoin did not show significant genotoxic activity.[5]
Experimental Protocols
The assessment of genotoxic potential relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the context of Nitrofurantoin and its metabolites.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Bacterial Strains: Use at least two strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that are mutagenic.
-
Plate Incorporation Method: a. To 2 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of the S9 mix (or buffer for the non-activated assay). b. Mix gently and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
Principle: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment). An increase in these parameters in treated cells compared to controls indicates DNA damage. To specifically detect oxidative DNA damage, the protocol can be modified to include a step where the nucleoids are treated with enzymes like formamidopyrimidine DNA glycosylase (FPG) or endonuclease III, which recognize and cleave at sites of oxidized bases.
Conclusion
The genotoxic potential of this compound is intrinsically linked to its metabolic activation, primarily through the reduction of its nitro group. This process generates reactive intermediates and induces oxidative stress, leading to DNA damage. Quantitative data from in vivo studies on the constituent moieties of Nitrofurantoin confirm the genotoxicity of the 5-nitro-2-furaldehyde component, highlighting the importance of the nitrofuran structure in this toxicity. The cellular response to this genotoxic insult involves the activation of protective mechanisms such as the Nrf2 antioxidant pathway and the broader DNA Damage Response network. A thorough understanding of these mechanisms and the application of a comprehensive battery of genotoxicity assays are essential for the ongoing safety evaluation of Nitrofurantoin and the development of safer nitrofuran-based therapeutics. Further research is warranted to obtain more specific quantitative genotoxicity data for the direct metabolites of Nitrofurantoin, such as aminofurantoin, to complete the risk assessment profile.
References
- 1. Role of oxidative stress in the chemical structure-related genotoxicity of nitrofurantoin in Nrf2-deficient gpt delta mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Historical and Technical Guide to the Development of Nitrofurantoin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the development of Nitrofurantoin Sodium, from its initial synthesis to its establishment as a key therapeutic agent for urinary tract infections (UTIs). It details the early experimental work that defined its antimicrobial properties, mechanism of action, and pharmacokinetic profile, offering valuable insights for contemporary drug development and research.
Historical Development and Rationale
Nitrofurantoin was first patented in 1952 and introduced for medical use in 1953 as an oral treatment for UTIs.[1][2][3] Its development was part of a broader exploration of nitrofuran compounds as antibacterial agents. The rationale for its use in UTIs was based on its favorable pharmacokinetic profile: it is rapidly absorbed and concentrated in the urine, reaching high therapeutic levels at the site of infection while maintaining low, often undetectable, concentrations in the blood serum.[2][4]
The use of nitrofurantoin declined in the 1970s with the introduction of newer broad-spectrum antibiotics like trimethoprim-sulfamethoxazole and fluoroquinolones.[5] However, the rise of antibiotic resistance to these newer agents has led to a resurgence in the clinical use of nitrofurantoin, which remains a first-line therapy for uncomplicated UTIs due to a consistently low rate of resistance development among common uropathogens.[2]
The sodium salt, this compound, was developed to create a more soluble form of the drug, suitable for intravenous administration.[6] This formulation was intended for patients who could not take oral medication or for situations where higher systemic concentrations might be required, though its primary use has remained centered on its efficacy within the urinary tract.
Synthesis and Chemical Properties
Nitrofurantoin is a synthetic nitrofuran derivative. The foundational synthesis, established in early patents, involves the condensation of 1-aminohydantoin with a 5-nitro-2-furaldehyde derivative.[7][8]
Chemical Properties of Nitrofurantoin
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆N₄O₅ |
| Molar Mass | 238.16 g/mol [3] |
| Appearance | Yellow to orange crystalline powder[3] |
| Melting Point | ~272 °C (with decomposition)[3] |
| Water Solubility | Poorly soluble[6] |
Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅N₄NaO₅ |
| Key Feature | Higher water solubility compared to nitrofurantoin |
Experimental Protocol: Synthesis of Nitrofurantoin
The following protocol is a generalized representation based on early patented methods:
-
Hydrolysis of Precursor: 5-nitro-2-furaldehyde diacetate is hydrolyzed to 5-nitro-2-furaldehyde. This is typically achieved by heating in an acidic aqueous medium.
-
Preparation of Aminohydantoin: 1-aminohydantoin sulfate or hydrochloride is prepared as the second key reactant.
-
Condensation Reaction: The 5-nitro-2-furaldehyde is reacted with the 1-aminohydantoin salt in a suitable solvent, such as isopropyl alcohol.[7] The mixture is heated to drive the condensation reaction, forming the N-(5-nitro-2-furfurylidene)-1-aminohydantoin (Nitrofurantoin).
-
Purification: The resulting nitrofurantoin product is isolated, typically through filtration, and then purified by washing and recrystallization to yield the final crystalline product.
Caption: General synthesis pathway for Nitrofurantoin.
Mechanism of Action
The antibacterial action of nitrofurantoin is complex and multi-faceted, which contributes to its low potential for inducing bacterial resistance. The mechanism, first investigated in the 1950s, is not fully elucidated but centers on the intracellular reduction of the nitro group by bacterial enzymes.[9]
-
Activation: Nitrofurantoin is a prodrug that is activated within the bacterial cell. Bacterial flavoproteins, specifically nitroreductases, reduce the nitrofurantoin molecule.[9][10][11]
-
Generation of Reactive Intermediates: This reduction process generates several highly reactive electrophilic intermediates.
-
Multi-Target Damage: These reactive intermediates are non-specific and attack multiple targets within the bacterial cell, including:
This multi-target mechanism means that multiple simultaneous mutations would be required for a bacterium to develop high-level resistance, a statistically unlikely event.
Caption: Activation and multi-target mechanism of Nitrofurantoin.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Early assessments of nitrofurantoin's efficacy relied on determining its MIC against various pathogens. The following is a representative broth dilution protocol from that era.
-
Media Preparation: Prepare a suitable liquid growth medium (e.g., nutrient broth) and sterilize.
-
Antibiotic Stock Solution: Prepare a stock solution of nitrofurantoin of a known concentration.
-
Serial Dilutions: Perform a series of twofold dilutions of the nitrofurantoin stock solution in test tubes containing the sterile broth to create a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., E. coli) from an overnight culture, typically adjusted to a concentration of approximately 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each tube of the dilution series, plus a positive control tube (broth with bacteria, no antibiotic) and a negative control tube (broth only), with the standardized bacterial suspension.
-
Incubation: Incubate all tubes under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of nitrofurantoin in which there is no visible turbidity (growth) compared to the positive control.
Caption: Experimental workflow for MIC determination.
Historical Efficacy and In Vitro Activity
Early clinical studies in the 1950s and 1960s established nitrofurantoin's effectiveness in treating UTIs. These trials demonstrated its ability to clear bacteriuria and resolve clinical symptoms. Meta-analyses of historical and modern clinical trials show consistent efficacy.
Table 1: Summary of Clinical Efficacy from Clinical Trials
| Parameter | Efficacy Rate | Reference |
|---|---|---|
| Clinical Cure Rate | 79% - 92% | [2][5][14] |
| Bacteriological Eradication Rate | 80% - 92% | [2][5][14] |
| 5-Day Treatment Clinical Cure | Superior to 3-day treatment | [2] |
| Prophylactic Efficacy (Risk Ratio vs. other antibiotics) | 0.38 |[2] |
The in vitro activity of nitrofurantoin has remained remarkably stable over decades. It is bacteriostatic at lower concentrations and bactericidal at the high concentrations achieved in urine (>100 µg/mL).[1]
Table 2: Historical Minimum Inhibitory Concentration (MIC) Data
| Organism | Historical MIC Range (µg/mL) | Modern MIC₅₀/MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | Data from early studies are sparse, but susceptibility was established. | 16 / 16[15] |
| Staphylococcus spp. | Susceptible in early reports. | 8 / 16 (S. pseudintermedius)[15] |
| Enterococcus spp. | Susceptible in early reports. | 64 / 128 (E. faecium)[15] |
Early Pharmacokinetic Studies
Pharmacokinetic studies, even from the early period of its use, were crucial in defining nitrofurantoin's clinical niche. These studies confirmed its rapid absorption, minimal serum levels, and high urinary excretion.[1][16] It is important to note that much of the early pharmacokinetic data was generated before modern standardized methods and showed high variability based on formulations (e.g., microcrystalline vs. macrocrystalline forms).[1]
Table 3: Summary of Early Pharmacokinetic Parameters (Oral Administration)
| Parameter | Finding | Reference |
|---|---|---|
| Bioavailability | ~90% (increased with food) | [2][4] |
| Peak Plasma Concentration (Cmax) | < 1 µg/mL (often undetectable) | [2] |
| Peak Urine Concentration | > 200 µg/mL | [2] |
| Elimination Half-life | 0.33 - 1.7 hours | [2] |
| Urinary Excretion (unchanged drug) | ~25% - 40% | [2][4] |
| Protein Binding | 60% - 77% |[2] |
Intravenous administration of this compound in early animal studies showed a plasma half-life of approximately 25 minutes in rats, with up to 36% recovered in the urine of dogs.[8]
Conclusion
The development of nitrofurantoin and its sodium salt represents a significant chapter in the history of antimicrobial therapy. Its unique mechanism of action, which involves intracellular activation and damage to multiple bacterial targets, has resulted in a remarkably low incidence of acquired resistance over more than 70 years of clinical use. Early research into its synthesis, mechanism, and pharmacokinetics effectively defined its role as a targeted agent for urinary tract infections. As the challenge of antibiotic resistance grows, the historical development of nitrofurantoin serves as a valuable case study in durable antibiotic design and targeted therapeutic application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. Nitrofurantoin - American Chemical Society [acs.org]
- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. An initial report of the treatment of chronic urinary tract infection in children with nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 15. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nitrofurantoin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin is a crucial antibiotic primarily used for treating uncomplicated urinary tract infections. Its efficacy is dependent on achieving adequate concentrations in the urinary tract. Therefore, a robust, accurate, and precise analytical method for the quantification of Nitrofurantoin in active pharmaceutical ingredients (API) and finished dosage forms is essential for quality control and research purposes. This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Nitrofurantoin.
The described method utilizes a C18 column with UV detection, which is a common and reliable setup in most analytical laboratories. The method is based on established protocols, including those outlined in the United States Pharmacopeia (USP), ensuring its suitability for routine analysis.[1][2]
Chromatographic Conditions
The separation and quantification are achieved using an isocratic mobile phase on a C18 stationary phase. The parameters are optimized for a short run time while maintaining excellent peak shape and resolution.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with PDA/UV detector |
| Column | Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm) or equivalent L1 packing[3][4] |
| Mobile Phase | Acetonitrile and pH 7.0 Phosphate Buffer (12:88 v/v)[2][5] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 254 nm[3][4][6] |
| Injection Volume | 5 µL[3][4] |
| Column Temperature | 30°C[3][4] |
| Run Time | Approximately 5 minutes |
| Diluent | Mobile Phase |
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for the intended purpose. The data is compiled from various validated methods and is indicative of the expected performance.
| Validation Parameter | Result | Reference(s) |
| Linearity Range | 50 - 150 µg/mL | [4][6] |
| Correlation Coefficient (r²) | ≥ 0.999 | [3][4][6] |
| Retention Time (tR) | ~ 2.0 minutes | [3][4] |
| Limit of Detection (LOD) | 0.83 µg/mL | [6] |
| Limit of Quantification (LOQ) | 2.76 µg/mL | [6] |
| Precision (%RSD) | < 2.0% | [2] |
| Intermediate Precision (%RSD) | 0.28% | [6] |
| Tailing Factor | < 2.0 | [6] |
| Theoretical Plates | > 2000 | [6] |
Experimental Protocols
1. Preparation of Solutions
-
pH 7.0 Phosphate Buffer:
-
Mobile Phase Preparation (Acetonitrile:Buffer, 12:88):
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of USP Nitrofurantoin Reference Standard (RS) into a 25 mL amber volumetric flask. Note: Nitrofurantoin is light-sensitive.[1][2]
-
Add about 15 mL of dimethylformamide (DMF) and sonicate to dissolve completely.[7]
-
Allow the solution to return to room temperature and dilute to the mark with DMF.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL amber volumetric flask.
-
Dilute to volume with the Mobile Phase and mix well. This solution should be prepared fresh daily.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not less than 20 Nitrofurantoin tablets.[7]
-
Accurately weigh a portion of the powder equivalent to 50 mg of Nitrofurantoin and transfer it to a 100 mL amber volumetric flask.
-
Add approximately 70 mL of DMF, and shake by mechanical means for 15 minutes to ensure complete dissolution.[7]
-
Dilute to volume with DMF, mix well, and allow any undissolved excipients to settle.
-
Filter a portion of the solution through a 0.45 µm PVDF or nylon syringe filter, discarding the first few mL of the filtrate.[1]
-
Pipette 10.0 mL of the filtered solution into a 50 mL amber volumetric flask and dilute to volume with the Mobile Phase. This yields a final theoretical concentration of 100 µg/mL.
-
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Mobile Phase) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Check for System Suitability: The relative standard deviation (%RSD) for the peak areas of the five replicate injections should not be more than 2.0%. The tailing factor for the Nitrofurantoin peak should be less than 2.0, and the theoretical plates should be greater than 2000.[2][6]
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of Nitrofurantoin in the samples by comparing the average peak area of the sample injections to the average peak area of the Working Standard Solution injections.
Visualized Workflow and Logic
Caption: Workflow for Nitrofurantoin quantification by HPLC.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Nitrofurantoin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to nitrofurantoin sodium using standardized laboratory methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Summary: Nitrofurantoin Interpretive Criteria
The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for nitrofurantoin against common uropathogens. These values are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.
Table 1: CLSI Interpretive Criteria for Nitrofurantoin (M100)
| Organism | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales (uncomplicated UTI only) | MIC (µg/mL) | - | ≤ 32 | 64 | ≥ 128 |
| Disk Diffusion (mm) | 300 µg | ≥ 17 | 15 - 16 | ≤ 14 | |
| Staphylococcus saprophyticus (uncomplicated UTI only) | MIC (µg/mL) | - | ≤ 32 | 64 | ≥ 128 |
| Disk Diffusion (mm) | 300 µg | ≥ 17 | 15 - 16 | ≤ 14 |
Table 2: EUCAST Interpretive Criteria for Nitrofurantoin (v. 13.0)
| Organism | Method | Disk Content | Susceptible (S) | Resistant (R) |
| Escherichia coli (uncomplicated UTI only) | MIC (mg/L) | - | ≤ 64 | > 64 |
| Disk Diffusion (mm) | 100 µg | ≥ 11 | < 11 |
Note: Always refer to the latest versions of CLSI and EUCAST guidelines for the most current breakpoints.
Experimental Protocols
Detailed methodologies for three key in vitro susceptibility testing methods are provided below.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of nitrofurantoin in a liquid growth medium.
a. Preparation of Nitrofurantoin Stock Solution:
Nitrofurantoin has poor water solubility. A stock solution should be prepared as follows:
-
Weigh the desired amount of this compound powder.
-
Dilute the solution with a suitable buffer, such as phosphate-buffered saline (PBS), to the desired stock concentration.[1]
-
Prepare fresh stock solutions on the day of the experiment, as precipitation can occur upon storage.[1]
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
c. Procedure:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microdilution plate.
-
Add 100 µL of the nitrofurantoin stock solution to the first well and perform serial twofold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to nitrofurantoin by measuring the diameter of the zone of growth inhibition around a nitrofurantoin-impregnated disk.
a. Inoculum Preparation:
Prepare a standardized inoculum as described in the broth microdilution method (equivalent to a 0.5 McFarland standard).
b. Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a nitrofurantoin disk (100 µg for EUCAST, 300 µg for CLSI) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
c. Interpretation of Results:
Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on the breakpoints provided in Table 1 or Table 2.
Agar Dilution Method
This method is a quantitative technique for determining the MIC of nitrofurantoin.
a. Preparation of Nitrofurantoin-Containing Agar Plates:
-
Prepare a stock solution of nitrofurantoin as previously described.
-
Prepare a series of twofold dilutions of the nitrofurantoin stock solution in a sterile diluent.
-
For each dilution, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton agar (maintained at 45-50°C).[1]
-
Mix thoroughly and pour the agar into sterile petri dishes.[1]
-
Allow the plates to solidify at room temperature.
-
Also prepare a growth control plate containing no antibiotic.
b. Inoculum Preparation:
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard and then dilute it to approximately 1 x 10⁷ CFU/mL.
c. Procedure:
-
Using a multipoint inoculator, spot 1-2 µL of the standardized bacterial suspension onto the surface of each nitrofurantoin-containing agar plate and the growth control plate. This will deliver approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
The MIC is the lowest concentration of nitrofurantoin that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.
Quality Control
For all susceptibility testing methods, it is crucial to perform quality control using standard reference strains with known nitrofurantoin susceptibility profiles. The following ATCC strains are recommended:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
The resulting MIC values or zone diameters should fall within the acceptable ranges specified by the respective guidelines (e.g., CLSI M100).
Visualizations
References
Application Notes and Protocols for Nitrofurantoin Sodium Administration in a Murine Urinary Tract Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, and uropathogenic Escherichia coli (UPEC) is the most common causative agent[1]. Murine models of UTI are invaluable tools for studying the pathogenesis of the disease, host-pathogen interactions, and for evaluating the efficacy of antimicrobial agents[1][2][3]. Nitrofurantoin is a first-line antibiotic for treating uncomplicated UTIs, and its efficacy can be robustly evaluated in these models[4][5]. These notes provide detailed protocols for establishing a murine UTI model, administering nitrofurantoin sodium, and assessing its therapeutic efficacy.
Nitrofurantoin's mechanism involves its reduction by bacterial flavoproteins into reactive intermediates that inhibit various bacterial enzymes and damage bacterial DNA, RNA, and ribosomal proteins. Murine models have demonstrated that nitrofurantoin concentrates effectively in the urine, with concentrations approximately 100-fold greater than in plasma, making it highly suitable for studying UTIs[6][7][8].
Experimental Protocols
This protocol describes the establishment of a UTI in female mice via transurethral catheterization, a common and effective method[1][2].
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89 or CFT073)
-
Luria-Bertani (LB) broth and agar plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Sterile 24-gauge intravenous catheters or similar[9]
-
Microliter syringe
-
Female mice (e.g., C57BL/6J or C3H/HeN, 7-8 weeks old)[9][10]
Procedure:
-
Inoculum Preparation: a. Streak the UPEC strain from a frozen glycerol stock onto an LB agar plate and incubate overnight at 37°C. b. Inoculate a single colony into 10 mL of LB broth and incubate statically at 37°C for 16-24 hours to promote the expression of type 1 pili, which are crucial for bladder colonization[1][9]. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 2x10⁹ CFU/mL. The typical inoculum is 1x10⁸ CFU in a 50 µL volume[1][9]. Verify the concentration by serial dilution and plate counting.
-
Transurethral Inoculation: a. Anesthetize the mouse using isoflurane. The procedure should take only 2-3 minutes per mouse for an experienced researcher[2]. b. Place the mouse in a supine position. Gently apply pressure to the lower abdomen to expel any urine from the bladder[11]. c. Insert a sterile, lubricated catheter into the urethral orifice. d. Slowly instill 50 µL of the bacterial suspension (inoculum) into the bladder through the catheter[9]. A slow instillation rate is important to minimize vesicoureteral reflux (backflow into the kidneys)[11]. e. Slowly withdraw the catheter and return the mouse to its cage, allowing it to recover from anesthesia.
This protocol details the oral administration of nitrofurantoin.
Materials:
-
This compound powder
-
Sterile PBS or other appropriate vehicle
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of nitrofurantoin based on the desired dosage (e.g., 5, 10, 20, 30, or 100 mg/kg) and the weight of the mice[5][6]. b. Prepare a stock solution of this compound in a suitable vehicle like sterile PBS. Ensure the final volume for oral gavage is appropriate for the mouse (typically 100-200 µL). c. Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
Oral Administration: a. Securely hold the mouse to prevent movement. b. Gently insert the oral gavage needle into the esophagus. c. Slowly administer the prepared nitrofurantoin solution. d. Treatment can be initiated at a specific time point post-infection (e.g., 24 hours) and continued as required by the study design (e.g., single dose or multiple doses over several days)[6].
Efficacy is typically determined by quantifying the bacterial load in the bladder and kidneys at the end of the experiment.
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
LB agar plates
-
Incubator
Procedure:
-
Tissue Harvest: a. At the designated time point post-treatment, humanely euthanize the mice. b. Aseptically harvest the bladder and both kidneys.
-
Bacterial Load Quantification: a. Place each organ into a pre-weighed tube containing 1 mL of sterile PBS. b. Homogenize the tissues using a mechanical homogenizer. c. Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS. d. Plate 10-100 µL of each dilution onto LB agar plates. e. Incubate the plates overnight at 37°C. f. Count the colonies on the plates to determine the number of Colony Forming Units (CFU) per gram of tissue or per organ[9]. g. Compare the CFU counts between the nitrofurantoin-treated groups and the vehicle control group to determine the reduction in bacterial load.
Data Presentation
Quantitative data from murine UTI studies with nitrofurantoin are summarized below.
Table 1: Summary of Nitrofurantoin Efficacy in Murine UTI Models
| Dosage (mg/kg) | Administration Route | Uropathogen Strain | Key Findings | Reference |
|---|---|---|---|---|
| 5, 10, 20 | Oral | E. coli | Dose-dependent reduction in urine bacterial load. Increasing single-dose size was significantly correlated to bacterial eradication. | [6][7][8] |
| 30 | Oral | Ciprofloxacin-resistant E. coli | Significantly reduced viable bacterial counts in the kidney. | [5][12] |
| 100 | Oral | Ciprofloxacin-resistant E. coli | Significantly reduced viable bacterial counts in the kidney, showing greater efficacy than 100 mg/kg ciprofloxacin. |[5][12] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Nitrofurantoin in Mice
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Urine vs. Plasma Concentration | Urine concentrations were approximately 100-fold higher than plasma concentrations after oral administration. | Demonstrates excellent drug concentration at the site of infection. | [6][8][13] |
| PK/PD Index | The Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) showed the best (though weak) correlation with bacterial reduction in urine. | Suggests that the total drug exposure over time is important for efficacy. | [6][13][14] |
| Dosing Regimen | A single high dose was more effective at eradicating bacteria than the same total dose divided into multiple smaller doses. | Supports the importance of achieving a high peak concentration (driven by AUC/MIC). |[6][8] |
Visualizations
Caption: Workflow for a murine UTI model with nitrofurantoin treatment.
Caption: Simplified pathway of nitrofurantoin's bactericidal action.
Caption: Typical experimental group design for efficacy studies.
References
- 1. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 4. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prostatic Inflammation Induces Urinary Frequency in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model. (2024) | M. Maaland | 1 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
Techniques for Studying Nitrofurantoin Sodium Protein Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin Sodium, a synthetic nitrofuran antibiotic, is utilized in the treatment of urinary tract infections.[1] Its efficacy and pharmacokinetic profile are significantly influenced by its binding to plasma proteins, primarily human serum albumin (HSA).[2][3] The extent of protein binding affects the drug's distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[4] Therefore, a thorough understanding and accurate quantification of this compound's protein binding are critical in drug development and for predicting its clinical performance. It has been reported that nitrofurantoin is highly bound to plasma proteins, with binding percentages ranging from 60% to 90%.[5][6] This document provides detailed application notes and protocols for three common techniques used to study the protein binding of this compound: Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following table summarizes the reported protein binding data for Nitrofurantoin. It is important to note that variations in experimental conditions (e.g., temperature, pH, protein concentration) can influence these values.
| Parameter | Value | Protein | Method | Reference |
| Plasma Protein Binding | ~60% | Human Plasma Proteins | Not Specified | [5] |
| Plasma Protein Binding | Up to 90% | Human Plasma Proteins | Not Specified | [6] |
| Binding Site | Sudlow's Site I | Human Serum Albumin (HSA) | Fluorescence, UV-VIS, FTIR, Docking | [2][3] |
| Binding Stoichiometry | 1:1 | Human Serum Albumin (HSA) | UV-VIS Spectroscopy | [2][7] |
| Association Constant (K a) | 1.15 (± 0.09) x 10^5 M^-1 | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | [8] |
| Binding Constant (K b) | 2.50 (± 0.15) x 10^4 M^-1 | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | [8] |
| Number of Binding Sites (n) | ~1 | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | [8] |
Experimental Protocols
Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for determining the reversible binding of drugs to proteins.[9] The method involves separating a protein solution from a protein-free buffer by a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached.[4]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare the protein solution by dissolving human serum albumin (HSA) or using pooled human plasma in PBS to a final concentration of 40-50 mg/mL.
-
Spike the protein solution with this compound to achieve the desired final concentration (e.g., 1-10 µM).
-
-
Assembly of the Dialysis Unit:
-
Hydrate the dialysis membrane (e.g., with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.
-
Assemble the dialysis cells (e.g., a 96-well plate-based system) with the hydrated membrane separating the two chambers.[10]
-
-
Loading the Samples:
-
Load the protein-Nitrofurantoin Sodium solution into one chamber (the plasma chamber) of the dialysis cell.
-
Load an equal volume of the corresponding buffer (without the drug) into the other chamber (the buffer chamber).
-
-
Incubation:
-
Seal the dialysis unit to prevent evaporation.
-
Incubate the unit at 37°C with gentle shaking or agitation to facilitate equilibrium. The incubation time typically ranges from 4 to 24 hours, which should be optimized for this compound.[11]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10]
-
-
Calculation of Percent Protein Binding:
-
Calculate the percentage of protein-bound drug using the following formula: % Bound = [(C_protein - C_buffer) / C_protein] * 100 Where C_protein is the total drug concentration in the protein chamber and C_buffer is the free drug concentration in the buffer chamber at equilibrium.
-
Workflow for Equilibrium Dialysis:
Caption: Workflow for determining protein binding using equilibrium dialysis.
Ultrafiltration
Ultrafiltration is a rapid method that uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.[12][13]
Protocol:
-
Preparation of Solutions:
-
Prepare this compound and protein solutions as described in the Equilibrium Dialysis protocol.
-
-
Pre-treatment of Ultrafiltration Device (Optional but Recommended):
-
To minimize non-specific binding of the drug to the filter membrane, it is advisable to pre-treat the ultrafiltration device (e.g., with a 10-30 kDa molecular weight cutoff) by spinning a solution of the drug in buffer through the device and discarding the filtrate. Some protocols suggest a pre-incubation with the protein solution.[10]
-
-
Sample Loading and Centrifugation:
-
Add the protein-Nitrofurantoin Sodium solution to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions (e.g., 1,000-5,000 x g for 10-30 minutes at 37°C). The centrifugal force drives the protein-free solution (ultrafiltrate) containing the unbound drug through the membrane.
-
-
Sample Analysis:
-
Carefully collect the ultrafiltrate.
-
Determine the concentration of this compound in the ultrafiltrate, which represents the free drug concentration (C_free).
-
Also, determine the total drug concentration (C_total) in an aliquot of the initial protein-drug solution that was not centrifuged.
-
-
Calculation of Percent Protein Binding:
-
Calculate the percentage of protein-bound drug using the following formula: % Bound = [(C_total - C_free) / C_total] * 100
-
Workflow for Ultrafiltration:
Caption: Workflow for determining protein binding using ultrafiltration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (protein).
Protocol:
-
Immobilization of the Ligand (Protein):
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (e.g., HSA in a low ionic strength buffer at a pH below its isoelectric point) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO if needed for solubility).
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein) to correct for bulk refractive index changes.
-
Monitor the binding response in real-time, which is proportional to the mass of this compound binding to the protein.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time) for each concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The Kd is calculated as kd/ka.
-
Logical Relationship in SPR Analysis:
Caption: Logical flow of a Surface Plasmon Resonance experiment.
Conclusion
The choice of method for studying this compound protein binding depends on the specific research question, available instrumentation, and desired throughput. Equilibrium dialysis provides highly accurate data but is time-consuming. Ultrafiltration is a faster alternative suitable for screening, though care must be taken to minimize non-specific binding. Surface Plasmon Resonance offers real-time kinetic data, providing deeper insights into the binding mechanism. By employing these techniques, researchers can accurately characterize the protein binding of this compound, which is essential for its preclinical and clinical development.
References
- 1. med.unc.edu [med.unc.edu]
- 2. Protein Sample Ultrafiltration Protocols | Merck [merckmillipore.com]
- 3. Kidney function and the use of nitrofurantoin to treat urinary tract infections in older women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Application Notes & Protocols: Experimental Design for Assessing Nitrofurantoin Sodium Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for assessing the synergistic potential of Nitrofurantoin Sodium with other antimicrobial agents. The protocols outlined below are foundational methods in antimicrobial synergy testing, designed to yield quantitative and reproducible results for research and development.
Introduction: The Rationale for Synergy Studies
Nitrofurantoin is a broad-spectrum antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs).[1] Its therapeutic efficacy stems from a multifaceted mechanism of action; after being reduced by bacterial nitroreductases, it generates reactive intermediates that inhibit multiple targets, including DNA, RNA, protein synthesis, and the citric acid cycle.[2][3] This multi-target approach is believed to contribute to the low rates of resistance development.[4][5]
In an era of rising antimicrobial resistance, combining existing antibiotics is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity.[6] Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[7] This guide details the experimental workflow and protocols for systematically evaluating the synergistic interactions of this compound with other antibiotics.
Mechanism of Action: Nitrofurantoin's Multi-Target Attack
Understanding Nitrofurantoin's mechanism is crucial for hypothesizing potential synergistic partners. The drug is a prodrug that requires intracellular activation by bacterial flavoproteins (nitroreductases).[3][8] The resulting reactive electrophilic intermediates are responsible for its bactericidal activity by non-specifically damaging multiple cellular components.[4][5] Antibiotics that permeabilize the bacterial cell wall or membrane could, for instance, enhance the uptake of Nitrofurantoin, leading to a synergistic effect.
Caption: Nitrofurantoin's mechanism of action within a bacterial cell.
Experimental Design: A Stepwise Approach to Synergy Assessment
A typical workflow for assessing antibiotic synergy involves initial screening followed by quantitative confirmation using one or more methods. This ensures an efficient use of resources by focusing detailed analysis on the most promising combinations.
Caption: A workflow for the experimental assessment of antibiotic synergy.
Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is considered the gold standard for quantitative synergy testing, allowing for the evaluation of many concentration combinations simultaneously.[9]
A. Principle Two antibiotics are serially diluted in a two-dimensional array in a 96-well microtiter plate.[10] The plate is then inoculated with a standardized bacterial suspension. After incubation, the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[11]
B. Materials
-
96-well U-bottom microtiter plates
-
This compound and partner antibiotic(s) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate(s) of interest (e.g., uropathogenic E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile reservoirs
C. Procedure
-
Preparation of Antibiotic Stocks: Prepare stock solutions of Nitrofurantoin and the partner antibiotic at a concentration at least 4-fold higher than the highest concentration to be tested.[9]
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.[10]
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Antibiotic A (e.g., Nitrofurantoin).
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Antibiotic B.
-
The result is a checkerboard where wells contain decreasing concentrations of both drugs.[11]
-
Include control wells: Row H should contain dilutions of Antibiotic A only, and Column 11 should contain dilutions of Antibiotic B only. Column 12 should be a growth control (no antibiotics).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
D. Data Analysis
-
Determine MICs: The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth. Determine the MIC of each drug alone (MIC A and MIC B) and the MIC of each drug in combination (A and B).
-
Calculate FICI: The FICI is calculated for each well showing no growth using the following formula:[10][13]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret Results: The lowest FICI value is used to interpret the overall interaction.[11][12]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Curve Assay
This dynamic method provides information on the rate of bacterial killing over time and can confirm bactericidal synergy.[14]
A. Principle A standardized inoculum of bacteria is exposed to antibiotics, alone and in combination, at specific concentrations (e.g., 0.5x MIC, 1x MIC). The number of viable bacteria (CFU/mL) is determined at various time points (e.g., 0, 3, 6, 9, 24 hours).[15] Synergy is demonstrated by a significant reduction in bacterial count with the combination compared to the most active single agent.[13]
B. Materials
-
Bacterial culture in log-phase growth
-
CAMHB in flasks or tubes
-
Nitrofurantoin and partner antibiotic stock solutions
-
Shaking incubator
-
Spiral plater or materials for manual plating
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
C. Procedure
-
Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.[13]
-
Test Setup: Prepare flasks/tubes for each condition:
-
Growth Control (no antibiotic)
-
Nitrofurantoin alone (at a selected concentration, e.g., 1x MIC)
-
Partner Antibiotic alone (at a selected concentration, e.g., 1x MIC)
-
Combination of Nitrofurantoin and partner antibiotic.
-
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predefined time points (0, 3, 6, 9, 24 hours), remove an aliquot from each tube.[15]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates to determine the CFU/mL.
-
Incubation: Incubate plates at 37°C for 18-24 hours and count the colonies.
D. Data Analysis
-
Plot Data: Convert CFU/mL values to log₁₀ CFU/mL and plot them against time for each condition.[14]
-
Interpret Results:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[14][15]
-
Indifference: A < 2 log₁₀ change (increase or decrease) in CFU/mL by the combination compared to the most active agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[14]
-
Protocol 3: E-test Synergy Assay
The E-test (epsilometer test) provides a simpler, though less detailed, method for quantitative synergy assessment.[16]
A. Principle An agar plate is inoculated with the test organism. Two E-test strips, each containing a gradient of a different antibiotic, are placed on the agar. The interaction can be assessed by observing the shape and position of the inhibition ellipses.[17]
B. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Nitrofurantoin and partner antibiotic E-test strips
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
C. Procedure
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
Strip Application (Cross Method):
-
Place the first E-test strip (e.g., Nitrofurantoin) onto the agar.
-
Place the second E-test strip (e.g., Amikacin) across the first strip at a 90° angle, with the intersection point at the respective MICs of each drug.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
D. Data Analysis
-
Read MICs: Read the MIC where the inhibition ellipse intersects the E-test strip.
-
Calculate FICI: The FICI can be calculated using the MIC values read from the intersection point.[13][17]
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation: Use the same FICI breakpoints as in the checkerboard assay (Synergy ≤ 0.5).
Data Presentation: Summarizing Synergy Findings
Quantitative data from synergy studies should be presented in a clear, tabular format. The following tables provide examples based on published findings of Nitrofurantoin synergy studies.
Table 1: Checkerboard Synergy of Nitrofurantoin with Other Antibiotics against Uropathogenic E. coli
| Combination Partner | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI (ΣFIC) | Interpretation | Reference |
| Nitrofurantoin | 16 | - | - | - | [15] |
| Amikacin | 8 | - | - | - | [15] |
| Nitrofurantoin + Amikacin | - | 4 (Nitrofurantoin) + 2 (Amikacin) | 0.5 | Synergy | [15] |
| Nitrofurantoin | 16 | - | - | - | [18] |
| Vancomycin | >256 | - | - | - | [18] |
| Nitrofurantoin + Vancomycin | - | 4 (Nitrofurantoin) + 64 (Vancomycin) | ≤ 0.5 | Synergy | [18][19] |
| Nitrofurantoin | 16 | - | - | - | [7] |
| Gentamicin | 4 | - | - | - | [7] |
| Nitrofurantoin + Gentamicin | - | 8 (Nitrofurantoin) + 1 (Gentamicin) | 0.75 | Additive | [7] |
Note: Data are representative examples inspired by the cited literature and may not reflect the exact values from a single experiment.
Table 2: Time-Kill Assay Results for Nitrofurantoin + Amikacin against MDR E. coli
| Treatment (at 0.5x MIC) | Log₁₀ CFU/mL Change at 24h (vs. 0h) | Log₁₀ CFU/mL Reduction (vs. Most Active Single Agent) | Interpretation | Reference |
| Growth Control | +3.5 | N/A | - | [15] |
| Nitrofurantoin Alone | -0.5 | N/A | Bacteriostatic | [15] |
| Amikacin Alone | -1.2 | N/A | Weak Bactericidal | [15] |
| Nitrofurantoin + Amikacin | -4.0 | -2.8 | Synergy | [15] |
Note: A ≥ 2 log₁₀ reduction by the combination compared to the most active single agent indicates synergy.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realworldml.github.io [realworldml.github.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. actascientific.com [actascientific.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. scispace.com [scispace.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Nitrofurantoin Sodium
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Nitrofurantoin Sodium. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support analytical method development and validation.
Comparative Analysis of HPLC Methods
A robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, various HPLC methods have been developed and validated. The following tables summarize the key chromatographic conditions and validation parameters from published studies, offering a clear comparison of their performance.
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (RP-HPLC with Box-Behnken Design)[1] | Method 2 (Rapid RP-HPLC)[2] | Method 3 (UHPLC-DAD for Biological Samples)[3] |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[1] | Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)[2] | HSS-T3 column |
| Mobile Phase | Gradient elution: A (0.2% formic acid and THF, 95:5 v/v) and B (Methanol, ACN, and THF, 50:40:10 v/v/v)[1] | Isocratic: 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v)[2] | Gradient elution |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2] | Not specified |
| Detection Wavelength | 285 nm[1] | 254 nm[2] | 369 nm[3] |
| Column Temperature | 30°C[1] | 30°C[2] | Not specified |
| Retention Time | Not specified | ~2.0 minutes[2] | Not specified |
| Run Time | Not specified | Short run time[2] | 5 minutes[3] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (RP-HPLC with Box-Behnken Design)[1] | Method 2 (Rapid RP-HPLC)[2] | Method 3 (UHPLC-DAD for Biological Samples)[3] |
| Linearity (R²) | > 0.999[1] | 0.9999 (50-150 µg/mL)[2] | > 0.95 (50-1250 µg/L in plasma; 4-200 mg/L in urine)[3] |
| Accuracy (% Recovery) | 92% to 111%[1] | Not specified | Within-day: <± 13%; Between-day: <± 9%[3] |
| Precision (%RSD) | ≤ 1.0%[1] | < 2.0%[2] | Within-day: <10%; Between-day: <10%[3] |
| LOD | Not specified | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
| Specificity | Demonstrated through forced degradation studies[1] | No interference from blank observed[2] | Not specified |
| Robustness | Demonstrated through Box-Behnken design[1] | No significant impact from changes in pH and column temperature[2] | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the key experiments involved in the validation of a stability-indicating HPLC method for this compound.
Protocol 1: RP-HPLC Method with Box-Behnken Design[1]
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.2% formic acid solution and tetrahydrofuran (95:5 v/v).[1]
-
Mobile Phase B: Methanol, acetonitrile, and tetrahydrofuran (50:40:10 v/v/v).[1]
-
Elution: Gradient.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 285 nm.[1]
2. Forced Degradation Studies: Forced degradation studies are critical to establish the stability-indicating nature of the method.[4][5] Stress conditions should be applied to induce degradation of this compound.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
3. Validation Parameters (as per ICH guidelines): [2]
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference with the Nitrofurantoin peak.
-
Linearity: Prepare a series of solutions of the working standard over a range of 50% to 150% of the target concentration and plot a calibration curve.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of Nitrofurantoin into the placebo at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).[2]
Protocol 2: Rapid RP-HPLC Assay Method[2]
1. Chromatographic Conditions:
-
Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase: 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).[2]
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: PDA detector at 254 nm.[2]
2. Validation Parameters (as per ICH Q2 (R1) guidelines): [2]
-
Specificity: Compare chromatograms of the test sample and blank solution to check for interference.[2]
-
Linearity: Prepare a series of solutions from 50% to 150% of the specification level.[2]
-
Precision: Assess repeatability and intermediate precision, with an acceptance criterion of %RSD less than 2.0%.[2]
-
Robustness: Deliberately change the pH of the mobile phase buffer and the column temperature to assess the impact on system suitability.[2]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using Graphviz, illustrates the logical steps involved in the validation of a stability-indicating HPLC method for this compound.
Caption: Workflow for validating a stability-indicating HPLC method.
Alternative Analytical Techniques
While HPLC is the predominant technique for stability-indicating assays, other methods can be used for the quantification of Nitrofurantoin, though they may not be stability-indicating.
-
UV-Visible Spectrophotometry: Simple, cost-effective, and rapid methods have been developed for the estimation of Nitrofurantoin in bulk and tablet dosage forms.[6][7] These methods are suitable for routine quality control where degradation products are not a concern.
-
UHPLC-DAD: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector offers faster analysis times and higher resolution, making it suitable for high-throughput screening and analysis of complex matrices like plasma and urine.[3]
This guide provides a foundational comparison to aid in the selection and validation of an appropriate analytical method for this compound. The choice of method will depend on the specific application, regulatory requirements, and available resources.
References
- 1. Box-Behnken Design-Based Development and Validation of RP-HPLC Method for Determination of Related Substances in Nitrofurantoin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Nitrofurantoin
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Nitrofurantoin in bulk drug, pharmaceutical formulations, and biological matrices. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are evaluated based on published experimental data. Methodologies are detailed, and performance characteristics are summarized in comparative tables to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific application.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of Nitrofurantoin. Several methods have been developed and validated, demonstrating its reliability for assay and impurity determination.
-
Method A:
-
Method B:
-
Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).[2]
-
Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm particle size).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: PDA detector at 254 nm.[2]
-
Retention Time: Approximately 2.0 minutes.[2]
-
-
Method C (for Human Urine Samples):
-
Mobile Phase: Gradient elution with 5 mmol/L sodium dihydrogen phosphate (pH 3) and Acetonitrile.
-
Column: Reversed-phase C18 (150 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)
For pharmacokinetic studies in plasma and urine, a rapid and sensitive UHPLC-DAD method has been developed.[3]
-
Sample Preparation:
-
Internal Standard: Furazolidone.[3]
-
Column: HSS-T3 column.[3]
-
Mobile Phase: Gradient chromatographic separation.[3]
-
Detection Wavelength: 369 nm.[3]
-
Analysis Time: 5 minutes.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of Nitrofurantoin need to be quantified in complex matrices like human plasma.
-
Method A (in Human Plasma):
-
Method B (Bound Residues in Meat):
UV-Visible Spectrophotometry
This is a simple and economical method suitable for the estimation of Nitrofurantoin in bulk and tablet dosage forms.
-
Solvent/Diluent: 0.1 N Hydrochloric Acid (HCl).[7]
-
Wavelength of Maximum Absorbance (λmax): 360 nm.[7]
-
Sample Preparation: A known weight of powdered tablet equivalent to 10 mg of Nitrofurantoin is dissolved in 0.1 N HCl, sonicated, and diluted to the required concentration.[7]
Cross-Validation Workflow
The cross-validation of analytical methods involves a systematic process to ensure that a chosen method is suitable for its intended purpose and that different methods yield comparable results. The workflow below illustrates the key stages of this process.
Caption: Workflow for the cross-validation of analytical methods.
Data Presentation: Performance Comparison
The performance of each analytical method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[1][2] The results are summarized below for objective comparison.
Table 1: Comparison of Chromatographic Methods (HPLC, UHPLC, LC-MS/MS)
| Parameter | HPLC (Method A)[1] | HPLC (Method B)[2] | HPLC (Method C) | UHPLC-DAD (Plasma)[3] | UHPLC-DAD (Urine)[3] | LC-MS/MS (Plasma)[4] |
| Linearity Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 0.2 - 20 µg/mL | 50 - 1250 µg/L | 4 - 200 mg/L | 10.45 - 1033.9 ng/mL |
| Correlation Coeff. (r²) | 0.999 | 0.9999 | > 0.99 (Implied) | > 0.95 | > 0.95 | 0.99 |
| Accuracy (% Recovery) | - | - | -2.5% to +6% (%RE) | < ±13% (Within-day) | < ±13% (Within-day) | 90% |
| Precision (%RSD) | - | - | ≤ 5.5% (Intra & Inter-day) | < 10% (Within-day) | < 4% (Within-day) | - |
| LOD | - | - | 0.01 µg/mL | - | - | - |
| LOQ | - | - | 0.04 µg/mL | - | - | - |
| Analysis Time | ~8.4 min | ~2.0 min | - | 5 min | 5 min | - |
| Key Application | Bulk Drug & Formulation | API Assay | Human Urine | Pharmacokinetics (Plasma) | Pharmacokinetics (Urine) | Bioanalysis (Plasma) |
Table 2: Comparison of Spectrophotometric Methods
| Parameter | UV-Visible Spectrophotometry[7] | Flow Injection (Direct)[8] | Flow Injection (Indirect)[8] |
| Linearity Range | 10 - 50 µg/mL | 5 - 300 µg/mL | 5 - 300 µg/mL |
| Correlation Coeff. (r²) | 0.9982 | - | - |
| Accuracy (% Recovery) | 95.4 - 98.5% | - | - |
| Precision (%RSD) | - | - | - |
| LOD | 0.378 µg/mL | 1.9 µg/mL | 4.8 µg/mL |
| LOQ | 1.146 µg/mL | - | - |
| λmax | 360 nm | 471 nm | 610 nm |
| Key Application | Bulk Drug & Tablet Assay | Pharmaceutical Preparations | Pharmaceutical Preparations |
Method Robustness and Ruggedness
Robustness testing is a critical part of method validation that examines the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[9][10] For an HPLC method, these variations can include:
-
Changes in the pH of the mobile phase.[2]
-
Alterations in mobile phase composition.
-
Variations in column temperature.[2]
-
Different flow rates.
One study demonstrated the robustness of an RP-HPLC method by deliberately altering the mobile phase pH to 2.5 and 3.5 and observing no significant impact on system suitability parameters.[2] Ruggedness, often assessed as intermediate precision, evaluates the reproducibility of results under various conditions, such as different analysts, instruments, or days, ensuring the method is transferable and reliable in real-world laboratory settings.[9][11]
References
- 1. ijesrt.com [ijesrt.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Pharmacodynamic Analysis of Nitrofurantoin Sodium and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of two commonly prescribed antibiotics for urinary tract infections (UTIs): Nitrofurantoin Sodium and Ciprofloxacin. The following sections detail their mechanisms of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by experimental data and protocols.
Mechanism of Action
Nitrofurantoin and Ciprofloxacin employ distinct mechanisms to exert their antibacterial effects.
This compound: Following oral administration, nitrofurantoin is rapidly absorbed and concentrated in the urine.[1] Within the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins, such as nitroreductases, to generate highly reactive electrophilic intermediates.[2] These intermediates are cytotoxic and disrupt multiple bacterial cellular processes. They can damage bacterial DNA, inhibit ribosomal protein synthesis, and interfere with cell wall synthesis, ultimately leading to bacterial cell death.[2]
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the replication, transcription, and repair of bacterial DNA. This disruption of DNA processes leads to breaks in the bacterial chromosome and ultimately results in bactericidal activity.
Figure 1: Comparative Mechanism of Action Signaling Pathways.
Antibacterial Spectrum and In Vitro Susceptibility
Both nitrofurantoin and ciprofloxacin are effective against a range of uropathogens, with some key differences in their spectrum and susceptibility patterns.
This compound: Generally exhibits good activity against common UTI-causing bacteria, including many strains of Escherichia coli, Enterococcus faecalis, and Staphylococcus saprophyticus. It is important to note that Proteus and Pseudomonas species are typically resistant.
Ciprofloxacin: Possesses a broader spectrum of activity that includes many Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as some Gram-positive organisms. However, resistance to ciprofloxacin among uropathogens has been increasing globally.
Table 1: Minimum Inhibitory Concentration (MIC) Values for Nitrofurantoin and Ciprofloxacin against Common Uropathogens
| Uropathogen | Nitrofurantoin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 16 - 128[3] | ≤0.25 (susceptible) to ≥1 (resistant)[4] |
| Klebsiella pneumoniae | 16 - 32[5] | - |
| Enterococcus faecalis | - | - |
| Staphylococcus saprophyticus | - | - |
| Proteus mirabilis | Resistant | ≤0.25 (susceptible)[4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacodynamic Parameters
Time-Kill Curve Analysis
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
This compound: Studies have demonstrated a concentration-dependent killing effect against E. coli. At concentrations of 8 times the MIC, nitrofurantoin can achieve a 4-log reduction in bacterial count within 6 hours.[6][7]
Ciprofloxacin: Time-kill curve analyses for ciprofloxacin against E. coli also show a concentration-dependent bactericidal effect.[8]
Table 2: Comparative Time-Kill Curve Data against E. coli
| Drug | Concentration (x MIC) | Time to 3-log Reduction (hours) |
| Nitrofurantoin | 8 | ~4-6[6][7] |
| Ciprofloxacin | 4-8 | ~2-4[9] |
Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Post-Antibiotic Effect (PAE)
The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic.
This compound: Limited data is available on the PAE of nitrofurantoin.
Ciprofloxacin: Exhibits a significant PAE against many Gram-negative bacteria. For E. coli, the PAE can range from 2 to 6 hours after a 2-hour exposure.[10][11] The duration of the PAE is dependent on the concentration of the drug and the duration of exposure.[12]
Table 3: Post-Antibiotic Effect (PAE) against Gram-Negative Bacilli
| Drug | Exposure Duration (hours) | PAE Duration (hours) |
| Nitrofurantoin | - | Data not readily available |
| Ciprofloxacin | 2 | 3 - 4[11] |
Experimental Protocols
The following sections provide an overview of the methodologies for key pharmacodynamic experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.
Figure 2: Workflow for MIC Determination.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (broth microdilution) or incorporated into agar plates (agar dilution).
-
Inoculation: A standardized volume of the bacterial inoculum is added to each dilution of the antibiotic.
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Curve Assay
This assay measures the rate of bacterial killing by an antibiotic over time.
Figure 3: Workflow for Time-Kill Curve Assay.
Protocol:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
-
Antibiotic Exposure: The antibiotic is added to the bacterial culture at various concentrations, typically multiples of the MIC. A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from the cultures at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Counts: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each sample is determined by serial dilution and plating on agar.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curves.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a brief exposure to an antibiotic.
Figure 4: Workflow for PAE Determination.
Protocol:
-
Antibiotic Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic for a defined period (e.g., 1 or 2 hours).
-
Antibiotic Removal: The antibiotic is removed from the culture, typically by a significant dilution of the culture or by filtration.
-
Monitoring Regrowth: The number of viable bacteria in the antibiotic-exposed culture and an untreated control culture is monitored at regular intervals.
-
PAE Calculation: The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture to increase by 1 log10 CFU/mL and the time it takes for the untreated control culture to increase by the same amount.
Conclusion
This compound and Ciprofloxacin are both effective antibiotics for UTIs, but they exhibit distinct pharmacodynamic profiles. Nitrofurantoin's multi-targeted mechanism of action may contribute to a lower potential for resistance development. Ciprofloxacin has a broader spectrum of activity and demonstrates a significant post-antibiotic effect. The choice between these agents should be guided by local susceptibility patterns, the specific uropathogen, and the clinical context of the infection. The experimental protocols and comparative data presented in this guide provide a foundation for further research and informed decision-making in the development and application of these important antimicrobial agents.
References
- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. weprescribe.co.uk [weprescribe.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. repub.eur.nl [repub.eur.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-antibiotic effect of ciprofloxacin on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nitrofurantoin Sodium Against Diverse Bacterial Strains: A Data-Driven Analysis
For Immediate Release
This publication provides a comprehensive comparative analysis of the in-vitro efficacy of Nitrofurantoin Sodium against a range of clinically relevant bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Nitrofurantoin's antibacterial spectrum and potency. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative Data Summary
The antibacterial activity of this compound is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various Gram-positive and Gram-negative bacteria. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the zone of inhibition indicates the extent of the antibiotic's effect in a disk diffusion assay.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin Against Various Bacterial Strains
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 16[1] | 16[1], 128[2] | 1-128[1] |
| Klebsiella pneumoniae | - | - | 16-32 |
| Staphylococcus saprophyticus | - | - | - |
| Enterococcus faecium | 64[1] | - | 32-512[1] |
| Staphylococcus aureus | - | - | - |
| Staphylococcus pseudintermedius | 8[1] | 16[1] | 4-16[1] |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
Table 2: Zone of Inhibition Diameters for Nitrofurantoin (300 µg disk) Against Various Bacterial Strains
| Bacterial Strain | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacterales (e.g., E. coli, Klebsiella spp.) | ≥17[3] | 15-16[3] | ≤14[3] |
| Staphylococcus spp. | ≥17 | 15-16 | ≤14 |
Interpretive criteria are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Assay Setup: A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of Nitrofurantoin that shows no visible bacterial growth.
2. Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with 300 µg of Nitrofurantoin is placed on the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.[3]
Visualizing Nitrofurantoin's Action and a Testing Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of Nitrofurantoin and the experimental workflow for susceptibility testing.
Discussion
Nitrofurantoin exhibits a broad spectrum of activity against many common uropathogens.[5][6] Its efficacy is particularly noted against Escherichia coli, a primary cause of urinary tract infections.[6] The drug's multifaceted mechanism of action, which involves the generation of reactive intermediates that damage bacterial DNA, ribosomes, and other essential macromolecules, contributes to a low incidence of resistance development.[5][7][8]
Resistance to nitrofurantoin, when it occurs, is often associated with mutations in the genes encoding bacterial nitroreductases, such as nfsA and nfsB.[6][9][10] These enzymes are crucial for the activation of nitrofurantoin within the bacterial cell.
The data presented in this guide underscores the continued utility of this compound as a viable therapeutic agent against susceptible bacterial strains. It is crucial for researchers and clinicians to consider local resistance patterns and to perform susceptibility testing to guide appropriate antibiotic use.
References
- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 8. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating In Vitro Models for Predicting Nitrofurantoin Sodium Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrofurantoin Sodium remains a critical tool in the arsenal against urinary tract infections (UTIs). Predicting its efficacy in a clinical setting necessitates robust and validated in vitro models. This guide provides a comparative analysis of in vitro methodologies for evaluating this compound's effectiveness, supported by experimental data and detailed protocols.
Comparative Efficacy of Nitrofurantoin and Alternatives
An essential aspect of validating an in vitro model is its ability to reflect the known efficacy of a drug against relevant pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Nitrofurantoin and Furazidin, another nitrofuran derivative, against common uropathogens. Lower MIC values indicate greater potency.
| Bacterial Strain | Nitrofurantoin MIC (mg/L) | Furazidin MIC (mg/L) |
| Enterobacteriaceae | ||
| Escherichia coli (ESBL-negative) | 16 - 64 | 4 - 64 |
| Escherichia coli (ESBL-positive) | 16 - 64 | 4 - 64 |
| Gram-positive Cocci | ||
| Staphylococcus aureus (MSSA) | 8 - 64 | 2 - 4 |
| Staphylococcus aureus (MRSA) | 8 - 64 | 2 - 4 |
| Enterococcus faecalis | 8 - 64 | 2 - 4 |
| Anaerobic Bacteria | 4 | 0.5 |
| Data sourced from a comparative in vitro study of furazidin and nitrofurantoin activities.[1][2][3][4] |
These data indicate that both nitrofuran derivatives show efficacy against a range of uropathogens. Notably, Furazidin exhibited lower MICs than Nitrofurantoin against the tested Gram-positive and anaerobic bacteria.[2][3] Such comparative data is crucial for establishing a baseline against which the predictive power of an in vitro model can be assessed.
Key In Vitro Models for Efficacy Prediction
Several in vitro models are employed to predict the efficacy of antibiotics like this compound. The choice of model depends on the specific question being addressed, from basic susceptibility to simulating the dynamic conditions within the human body.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the most fundamental in vitro test for antibiotic susceptibility. It determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Nitrofurantoin: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Kirby-Bauer Disk Diffusion Test
This is a qualitative test that assesses the susceptibility of bacteria to antibiotics. A paper disk impregnated with a known concentration of Nitrofurantoin is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation: A bacterial suspension is prepared to match the 0.5 McFarland turbidity standard.[5]
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[5]
-
Disk Application: A Nitrofurantoin-impregnated disk is placed on the center of the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized charts.[5]
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
These dynamic models are designed to simulate the changing concentrations of an antibiotic in the body over time, providing a more clinically relevant assessment of efficacy.[6]
Experimental Protocol: One-Compartment In Vitro Kinetic Model
-
Model Setup: A central reservoir containing culture medium and the test bacteria is connected to pumps that infuse fresh medium (simulating drug clearance) and a solution of this compound (simulating drug administration).
-
Simulation of Dosing Regimen: The infusion and dilution rates are adjusted to mimic the pharmacokinetic profile of this compound in human urine.
-
Bacterial Sampling: Samples are periodically withdrawn from the central reservoir over 24-48 hours.
-
Quantification of Bacterial Load: The number of viable bacteria (Colony Forming Units per mL) in each sample is determined by plating on appropriate agar.
-
Data Analysis: The change in bacterial count over time is analyzed to determine the bactericidal or bacteriostatic effect of the simulated dosing regimen.[7][8]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.
Caption: Nitrofurantoin's mechanism of action within a bacterial cell.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Experimental workflow for an in vitro PK/PD model.
Conclusion
The validation of an in vitro model for predicting this compound efficacy relies on a multi-faceted approach. Standard methods like MIC and disk diffusion provide essential baseline data on bacterial susceptibility. For a more nuanced and clinically relevant prediction, dynamic in vitro PK/PD models are invaluable. By comparing the outcomes of these models with established efficacy data and understanding the drug's mechanism of action, researchers can gain greater confidence in the predictive power of their in vitro systems, ultimately facilitating more efficient drug development. The correlation between in vitro and in vivo results remains a critical aspect of model validation.[9]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. asm.org [asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of seven 50 mg and 100 mg nitrofurantoin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nitrofurantoin Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of nitrofurantoin sodium, ensuring compliance with regulatory standards and minimizing environmental impact.
Understanding the Waste Classification
This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, it is crucial to recognize that "non-hazardous" does not equate to harmless. Pharmaceutical waste, even when not federally regulated as hazardous, can have detrimental effects on the environment if disposed of improperly.[2] Therefore, the recommended best practice is to manage all pharmaceutical waste, including this compound, with a high degree of caution.
Recommended Disposal Procedure
The primary goal for disposing of this compound is to prevent its entry into the water supply and landfills. The most effective and environmentally sound method for this is incineration at a licensed facility.[2][3]
Step 1: Segregation and Collection
-
Do not discard this compound down the drain or in regular trash.
-
Collect all solid this compound waste, including expired product, unused reagents, and contaminated personal protective equipment (PPE), in a designated and clearly labeled chemical waste container.[4]
-
For solutions containing this compound, collect them in a compatible, sealed, and clearly labeled liquid chemical waste container.
Step 2: Container Labeling
-
Label the waste container clearly with "this compound Waste" and include the date of accumulation.
-
Ensure the label is legible and securely attached to the container.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool and dry.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and incineration of the this compound waste.[5]
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Spill Management
In the event of a spill, adhere to the following protocol:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, a respirator may be necessary.[6]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated chemical waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the chemical waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials, including contaminated PPE, as this compound waste.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
